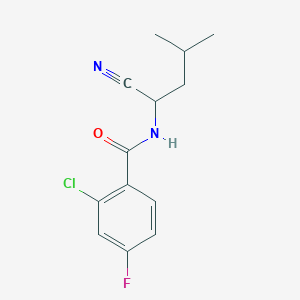
2-chloro-N-(1-cyano-3-methylbutyl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(1-cyano-3-methylbutyl)-4-fluorobenzamide is a chemical compound with the molecular formula C14H16ClFN2O. It is commonly known as BMS-986165 and is a selective inhibitor of the Tyk2 protein kinase. Tyk2 is a member of the Janus kinase (JAK) family of enzymes, which play a critical role in cytokine signaling pathways. BMS-986165 has shown potential as a therapeutic agent for the treatment of autoimmune diseases and inflammatory disorders.
Mechanism Of Action
BMS-986165 is a selective inhibitor of the Tyk2 protein kinase. Tyk2 is involved in the signaling pathways of several cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs). By inhibiting Tyk2, BMS-986165 blocks the downstream signaling of these cytokines, which are known to play a role in the pathogenesis of autoimmune diseases and inflammatory disorders.
Biochemical And Physiological Effects
BMS-986165 has been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo. In a human whole-blood assay, BMS-986165 inhibited the production of IL-12, IL-23, and IFN-α in response to stimulation with lipopolysaccharide. In a mouse model of rheumatoid arthritis, BMS-986165 reduced the production of IL-6 and tumor necrosis factor-alpha (TNF-α) in joint tissues. These findings suggest that BMS-986165 has anti-inflammatory effects that are mediated by its inhibition of Tyk2.
Advantages And Limitations For Lab Experiments
One advantage of BMS-986165 is its selectivity for Tyk2. Unlike other 2-chloro-N-(1-cyano-3-methylbutyl)-4-fluorobenzamide inhibitors, BMS-986165 does not inhibit other members of the 2-chloro-N-(1-cyano-3-methylbutyl)-4-fluorobenzamide family, such as 2-chloro-N-(1-cyano-3-methylbutyl)-4-fluorobenzamide1 and 2-chloro-N-(1-cyano-3-methylbutyl)-4-fluorobenzamide2. This selectivity may reduce the risk of off-target effects and toxicity. However, one limitation of BMS-986165 is its poor solubility in water, which may limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on BMS-986165. One area of interest is the development of new formulations or delivery methods that improve the solubility and bioavailability of the compound. Another area of interest is the evaluation of BMS-986165 in clinical trials for the treatment of autoimmune diseases and inflammatory disorders. Additionally, further studies are needed to better understand the molecular mechanisms underlying the anti-inflammatory effects of BMS-986165, which may lead to the identification of new therapeutic targets.
Synthesis Methods
The synthesis of BMS-986165 involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of 4-fluoro-3-nitrobenzoic acid with 1-cyano-3-methylbutene in the presence of a base to form an intermediate compound. This intermediate is then treated with thionyl chloride to generate the corresponding acid chloride, which is then reacted with 2-chloroaniline to yield the final product.
Scientific Research Applications
BMS-986165 has been extensively studied in preclinical models of autoimmune diseases and inflammatory disorders. In a mouse model of rheumatoid arthritis, BMS-986165 was shown to significantly reduce joint inflammation and cartilage damage. In a mouse model of psoriasis, BMS-986165 was shown to reduce skin inflammation and epidermal hyperplasia. These findings suggest that BMS-986165 has potential as a therapeutic agent for the treatment of these diseases in humans.
properties
IUPAC Name |
2-chloro-N-(1-cyano-3-methylbutyl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFN2O/c1-8(2)5-10(7-16)17-13(18)11-4-3-9(15)6-12(11)14/h3-4,6,8,10H,5H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQINGKAHOUQIDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#N)NC(=O)C1=C(C=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1-cyano-3-methylbutyl)-4-fluorobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2543651.png)
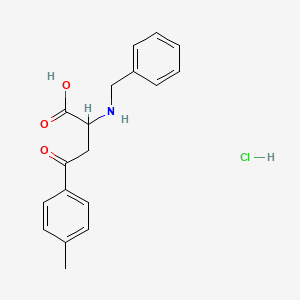
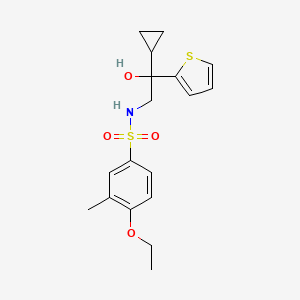
![N-cyclopentyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide](/img/structure/B2543656.png)
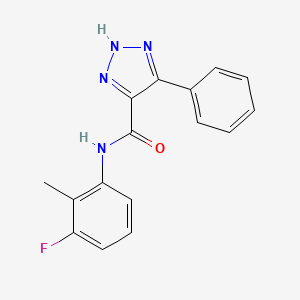
![2-[[4-[(Z)-N-methoxy-C-methylcarbonimidoyl]phenyl]iminomethyl]indene-1,3-dione](/img/structure/B2543659.png)
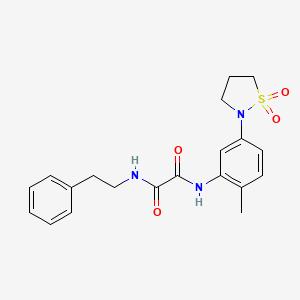
![4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2543661.png)
![N-[(furan-2-yl)methyl]-3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2543664.png)
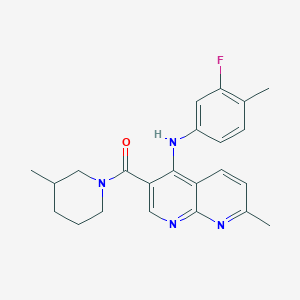
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2543667.png)
![2-{[Ethyl(methyl)oxo-lambda6-sulfanylidene]amino}acetonitrile](/img/structure/B2543668.png)
![N-{1-[(3-fluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2543671.png)
![3-[3-(4-methylphenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-propylpropanamide](/img/structure/B2543672.png)